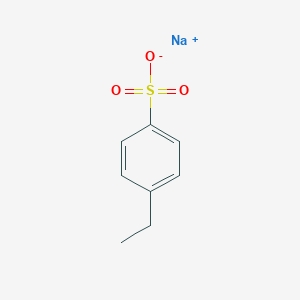

sodium;4-ethylbenzenesulfonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;4-ethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-2-7-3-5-8(6-4-7)12(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLELGQVCQVOGMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CAS number 14995-38-1 chemical information and safety data.

Part 1: Executive Summary

Sodium 4-ethylbenzenesulfonate (Na-EBS) , CAS 14995-38-1, is a specialized alkylbenzenesulfonate salt functioning primarily as a hydrotrope and phase-transfer catalyst in pharmaceutical development. Unlike conventional surfactants, Na-EBS solubilizes hydrophobic Active Pharmaceutical Ingredients (APIs) through cooperative aggregation rather than micellization, making it critical for high-concentration liquid formulations where viscosity and foaming must be minimized.

This guide analyzes the physicochemical architecture of Na-EBS, its mechanism of hydrotropic action, and its utility in stabilizing transition states during organic synthesis. It provides validated protocols for solubility determination and safety handling, serving as a definitive reference for integrating this compound into drug delivery systems and manufacturing workflows.

Part 2: Chemical Architecture & Physicochemical Profile

Na-EBS is characterized by a distinct amphiphilic structure comprising a hydrophobic ethyl-substituted benzene ring and a hydrophilic sulfonate headgroup. This structural balance dictates its high aqueous solubility and its ability to interact with non-polar moieties of complex drug molecules.

Table 1: Physicochemical Specifications

| Property | Data |

| Chemical Name | Sodium 4-ethylbenzenesulfonate |

| Synonyms | Sodium p-ethylbenzenesulfonate; Benzenesulfonic acid, 4-ethyl-, sodium salt |

| CAS Number | 14995-38-1 |

| Molecular Formula | C₈H₉NaO₃S |

| Molecular Weight | 208.21 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | Highly soluble (>500 g/L estimated); Hydrotropic behavior |

| pH (10% aq) | Neutral to slightly alkaline (6.5 – 8.5) |

| Melting Point | >300°C (Decomposes) |

| Stability | Stable under standard conditions; Hygroscopic |

Part 3: Mechanism of Action (Hydrotropy)

For formulation scientists, understanding the mechanism of Na-EBS is vital for optimizing drug solubility. Unlike surfactants that form micelles at a critical concentration (CMC), Na-EBS acts as a hydrotrope .

Mechanism:

-

Stacking Interaction: The planar benzene ring of Na-EBS undergoes

- -

Minimum Hydrotrope Concentration (MHC): Solubilization initiates only after a threshold concentration (MHC) is reached, where Na-EBS molecules self-associate to form open-layered structures.

-

Disorder Creation: High concentrations of Na-EBS disrupt the water structure, reducing the energy penalty for the hydrophobic drug to dissolve in the aqueous phase.

Figure 1: Hydrotropic Solubilization Mechanism

Caption: Logical flow of hydrotropic solubilization, highlighting the critical transition at the MHC.

Part 4: Applications in Drug Development

Solubility Enhancement of Poorly Soluble Drugs

Na-EBS is superior to sodium xylenesulfonate (SXS) for certain APIs due to the ethyl group's slightly higher lipophilicity, which improves interaction with moderately hydrophobic drugs (LogP 2-4). It is used in:

-

Liquid Oral Dosage Forms: Preventing precipitation of APIs in syrups.

-

Parenteral Formulations: Reducing the need for organic co-solvents (like ethanol or propylene glycol), thereby reducing toxicity.

Process Aid in Organic Synthesis

In chemical manufacturing, Na-EBS acts as a phase-transfer catalyst and reaction medium modifier.

-

Oxidation Reactions: It stabilizes Fe(IV)-oxo complexes in aqueous media, facilitating controlled oxidation steps in API synthesis [1].

-

Extraction: Enhances the extraction efficiency of bioactive compounds from plant matrices by disrupting cell wall integrity and solubilizing non-polar phytochemicals.

Protein Stabilization

Recent studies indicate that alkylbenzenesulfonates can bind to serum albumin. Na-EBS shows ~2.5x higher binding affinity to Bovine Serum Albumin (BSA) compared to its carboxylate analog, suggesting utility in modulating protein-drug binding kinetics [1].

Part 5: Experimental Protocols

To ensure reproducibility, the following protocols utilize Na-EBS for solubility determination.

Protocol A: Determination of Minimum Hydrotrope Concentration (MHC)

Objective: Identify the concentration of Na-EBS required to initiate solubilization of a model drug (e.g., Riboflavin or Indomethacin).

-

Preparation: Prepare a series of Na-EBS solutions in deionized water ranging from 0 M to 2.0 M (e.g., 0, 0.2, 0.4 ... 2.0 M).

-

Saturation: Add excess model drug to 10 mL of each hydrotrope solution in 20 mL glass vials.

-

Equilibration: Shake vials at 25°C for 24 hours using an orbital shaker (200 rpm).

-

Separation: Centrifuge samples at 4000 rpm for 15 minutes. Filter the supernatant using a 0.45 µm PTFE filter.

-

Quantification: Analyze the filtrate via UV-Vis spectrophotometry or HPLC against a standard curve.

-

Analysis: Plot Solubility (S) vs. Hydrotrope Concentration (C). The MHC is the inflection point where solubility increases exponentially.

Protocol B: Formulation Stability Stress Test

Objective: Verify the stability of Na-EBS containing formulations.

-

Formulation: Dissolve API at 80% of saturation solubility (determined in Protocol A) in 1.0 M Na-EBS.

-

Thermal Cycling: Subject samples to three cycles of:

-

-20°C for 24 hours.

-

40°C for 24 hours.

-

-

Observation: Inspect for precipitation or turbidity.

-

Assay: Verify API concentration post-cycling using HPLC.

Figure 2: Solubility Determination Workflow

Caption: Step-by-step workflow for determining the Minimum Hydrotrope Concentration (MHC).

Part 6: Safety, Handling, & Toxicology

While Na-EBS is generally considered lower risk than cationic surfactants, strict adherence to safety protocols is required due to its irritant properties.

Table 2: GHS Hazard Classification (Signal Word: WARNING)

| Hazard Class | H-Code | Statement | Precautionary Measure |

| Skin Irritation | H315 | Causes skin irritation.[1] | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319 | Causes serious eye irritation.[1] | Use safety goggles with side shields. |

| STOT - SE | H335 | May cause respiratory irritation.[2] | Use in a fume hood or with N95 dust mask. |

Handling Procedure:

-

Storage: Store in a cool, dry place. The substance is hygroscopic; keep containers tightly sealed to prevent clumping.

-

Spill Cleanup: Sweep up dry powder to avoid dust generation. If wet, absorb with inert material (vermiculite) as surfaces will become extremely slippery.

-

Disposal: Dissolve in water and dispose of via a licensed chemical waste contractor. Do not discharge into drains without neutralization and dilution, although it is generally biodegradable.

Part 7: References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 23675352, Sodium 4-ethylbenzenesulfonate. Retrieved October 26, 2023, from [Link]

Sources

An In-depth Technical Guide to the Vibrational Spectroscopy of Sodium 4-Ethylbenzenesulfonate

This guide provides a comprehensive analysis of the infrared (IR) and Raman spectroscopic data for sodium 4-ethylbenzenesulfonate. It is intended for researchers, scientists, and professionals in drug development who utilize vibrational spectroscopy for material characterization, quality control, and structural elucidation. This document delves into the theoretical underpinnings of the vibrational modes, presents detailed experimental protocols for data acquisition, and offers a thorough interpretation of the spectral features of this important aromatic sulfonate.

Introduction: The Molecular Landscape of Sodium 4-Ethylbenzenesulfonate

Sodium 4-ethylbenzenesulfonate, an organic salt with the chemical formula C₈H₉NaO₃S, is a compound of interest in various chemical and pharmaceutical applications.[1] Its structure, comprising a para-substituted benzene ring with an ethyl group and a sulfonate moiety, gives rise to a unique vibrational fingerprint. Understanding this fingerprint through infrared and Raman spectroscopy is crucial for confirming its identity, assessing its purity, and gaining insights into its molecular structure and intermolecular interactions.

Vibrational spectroscopy, a non-destructive analytical technique, probes the quantized vibrational energy levels of a molecule.[2] Infrared spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, while Raman spectroscopy measures the inelastic scattering of monochromatic light.[2] These two techniques are complementary, as the selection rules governing the activity of a vibrational mode differ for each. A vibration is IR active if it results in a change in the molecule's dipole moment, whereas it is Raman active if there is a change in the molecule's polarizability.

This guide will systematically explore the IR and Raman spectra of sodium 4-ethylbenzenesulfonate, providing a framework for its comprehensive spectroscopic characterization.

Theoretical Framework: Understanding the Vibrational Modes

The vibrational spectrum of sodium 4-ethylbenzenesulfonate can be understood by considering the contributions from its three main structural components: the para-disubstituted benzene ring, the ethyl substituent, and the sulfonate group.

Vibrations of the Para-Disubstituted Benzene Ring

The substitution pattern on a benzene ring significantly influences its vibrational spectrum. For para-substituted benzenes, characteristic bands arise from C-H stretching, C-C stretching within the ring, and in-plane and out-of-plane C-H bending vibrations. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[3][4] The C-C stretching vibrations within the aromatic ring usually produce a set of four bands in the 1625-1400 cm⁻¹ region.[3] The out-of-plane C-H bending vibrations are particularly diagnostic of the substitution pattern. For a para-disubstituted benzene ring, a strong absorption band is expected in the 860-790 cm⁻¹ range.[5]

Vibrations of the Ethyl Group

The ethyl group (-CH₂CH₃) will exhibit its own characteristic vibrational modes. These include symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups, which are expected in the 2985-2850 cm⁻¹ range.[6] Bending vibrations (scissoring, wagging, twisting, and rocking) of the CH₂ and CH₃ groups will appear in the 1475-1365 cm⁻¹ region.

Vibrations of the Sulfonate Group

The sulfonate group (-SO₃⁻) has a pyramidal structure with C₃ᵥ symmetry. It is characterized by strong symmetric and asymmetric S=O stretching vibrations. The asymmetric stretching mode typically appears as a strong band in the 1260-1150 cm⁻¹ region, while the symmetric stretching mode is found in the 1080-1030 cm⁻¹ range.[7][8] S-O bending and rocking vibrations are expected at lower frequencies.

The following diagram illustrates the logical flow for interpreting the vibrational spectra based on the compound's structure.

Caption: Workflow for spectral interpretation of sodium 4-ethylbenzenesulfonate.

Experimental Protocols

To obtain high-quality and reproducible IR and Raman spectra of solid sodium 4-ethylbenzenesulfonate, the following experimental protocols are recommended.

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid powders with minimal sample preparation.[8]

Methodology:

-

Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

ATR Crystal Cleaning: Clean the surface of the diamond or germanium ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Application: Place a small amount of the finely powdered sodium 4-ethylbenzenesulfonate sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 32 or 64) and resolution (e.g., 4 cm⁻¹).

-

Data Processing: The collected sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

The following diagram outlines the experimental workflow for ATR-FTIR spectroscopy.

Caption: Step-by-step workflow for ATR-FTIR analysis of a solid sample.

Fourier Transform (FT)-Raman Spectroscopy

FT-Raman spectroscopy is well-suited for the analysis of solid samples and often minimizes fluorescence issues that can occur with visible laser excitation.[7]

Methodology:

-

Instrument Setup: Use an FT-Raman spectrometer equipped with a near-infrared (NIR) laser source (e.g., 1064 nm Nd:YAG).

-

Sample Preparation: Place a sufficient amount of the powdered sodium 4-ethylbenzenesulfonate into a sample holder, such as an aluminum cup or a glass capillary tube.

-

Sample Positioning: Position the sample at the focal point of the laser beam.

-

Data Acquisition: Collect the Raman spectrum over a suitable Raman shift range (e.g., 3500-100 cm⁻¹) with an appropriate laser power and number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data is Fourier transformed to generate the Raman spectrum. Baseline correction may be necessary to remove any background fluorescence.

The diagram below illustrates the experimental workflow for FT-Raman spectroscopy.

Caption: Step-by-step workflow for FT-Raman analysis of a solid sample.

Spectroscopic Data and Interpretation

The ATR-IR and FT-Raman spectra of sodium 4-ethylbenzenesulfonate are available in the Wiley SpectraBase.[9] The following tables summarize the key vibrational bands and their assignments based on the theoretical principles discussed earlier and comparison with spectra of related compounds.

Infrared (IR) Spectrum

The ATR-IR spectrum of sodium 4-ethylbenzenesulfonate is characterized by a series of sharp and intense absorption bands.

Table 1: Key IR Absorption Bands and Assignments for Sodium 4-Ethylbenzenesulfonate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~2970, ~2935, ~2875 | Medium | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~1600, ~1495 | Medium | Aromatic C=C Ring Stretch |

| ~1465 | Medium | CH₂ Scissoring and CH₃ Asymmetric Bending |

| ~1380 | Medium | CH₃ Symmetric Bending |

| ~1180 | Strong | Asymmetric SO₃⁻ Stretch |

| ~1130 | Strong | In-plane C-H Bending |

| ~1040 | Strong | Symmetric SO₃⁻ Stretch |

| ~1010 | Strong | Ring Breathing Mode |

| ~830 | Strong | Out-of-plane C-H Bending (p-disubstitution) |

| ~700 | Strong | C-S Stretch |

| ~620, ~560 | Medium | SO₃⁻ Bending Modes |

Raman Spectrum

The FT-Raman spectrum provides complementary information, with different vibrational modes showing enhanced intensity compared to the IR spectrum.

Table 2: Key Raman Bands and Assignments for Sodium 4-Ethylbenzenesulfonate

| Raman Shift (cm⁻¹) | Intensity | Assignment |

| ~3070 | Strong | Aromatic C-H Stretch |

| ~2930, ~2875 | Medium | Aliphatic C-H Stretch (CH₃ and CH₂) |

| ~1610 | Strong | Aromatic C=C Ring Stretch |

| ~1180 | Weak | Asymmetric SO₃⁻ Stretch |

| ~1120 | Medium | In-plane C-H Bending |

| ~1040 | Weak | Symmetric SO₃⁻ Stretch |

| ~1000 | Very Strong | Ring Breathing Mode (p-disubstitution) |

| ~830 | Medium | Out-of-plane C-H Bending |

| ~700 | Medium | C-S Stretch |

In-depth Analysis and Discussion

The combined analysis of the IR and Raman spectra provides a robust confirmation of the structure of sodium 4-ethylbenzenesulfonate.

-

Aromatic and Aliphatic C-H Stretches: The presence of peaks just above 3000 cm⁻¹ (aromatic C-H) and below 3000 cm⁻¹ (aliphatic C-H) in both spectra clearly indicates the presence of both the benzene ring and the ethyl group.[3][4] The aromatic C-H stretches are notably more intense in the Raman spectrum, which is typical.

-

Para-Substitution Pattern: The strong IR absorption and medium Raman band around 830 cm⁻¹ is highly characteristic of the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.[5] The very strong Raman band around 1000 cm⁻¹ is assigned to the symmetric ring breathing mode, which is often very intense for para-substituted benzenes.

-

Sulfonate Group Vibrations: The strong IR absorptions around 1180 cm⁻¹ and 1040 cm⁻¹ are definitive evidence for the asymmetric and symmetric stretching vibrations of the sulfonate group, respectively.[7][8] These bands are weaker in the Raman spectrum, which is consistent with the polar nature of the S=O bonds.

-

Complementarity of IR and Raman: The complementarity of the two techniques is evident. For instance, the sulfonate stretching vibrations are very strong in the IR but weak in the Raman spectrum. Conversely, the aromatic ring breathing mode is the most intense peak in the Raman spectrum but is of medium intensity in the IR.

Conclusion

This technical guide has provided a comprehensive overview of the infrared and Raman spectroscopy of sodium 4-ethylbenzenesulfonate. By combining theoretical principles with detailed experimental protocols and spectral interpretation, a complete vibrational assignment has been established. This information is invaluable for the unambiguous identification of the compound, quality control in manufacturing processes, and as a basis for further research into its material properties and interactions. The presented data and workflows offer a self-validating system for the spectroscopic analysis of this and related aromatic sulfonate compounds.

References

-

Raman Spectra of Benzene, Ethyl Benzene and Dimethyl Phthalate Solubilized in Aqueous Solutions of Surface-Active Agents (Commemoration Issue Dedicated to Professor Eiji Suito on the Occasion of his Retirement). (1975). Bulletin of the Institute for Chemical Research, Kyoto University, 53(2), 173-182. [Link]

-

FT Raman Reference Spectra of Inorganics. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2024). [Link]

-

Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]

-

PubChem. Sodium 4-ethylbenzenesulfonate. [Link]

-

Wiley Science Solutions. Wiley SmartSpectra IR Database Collection. [Link]

-

UCLA Chemistry. IR Absorption Table. [Link]

-

Renishaw. Why we use Raman spectroscopy. [Link]

-

HORIBA. Raman Bands. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

-

Franzen, S. (2016). Introduction to Raman Spectroscopy. In Raman Spectroscopy for Chemical Analysis. Wiley. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. static.horiba.com [static.horiba.com]

- 3. researchgate.net [researchgate.net]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. Wiley SmartSpectra IR Database Collection - Wiley Science Solutions [sciencesolutions.wiley.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and decomposition of sodium 4-ethylbenzenesulfonate.

An In-Depth Technical Guide on the Thermal Stability and Decomposition of Sodium 4-Ethylbenzenesulfonate[1]

Executive Summary

Sodium 4-ethylbenzenesulfonate (CAS: 14995-38-1), a structural analog of sodium p-toluenesulfonate, serves a critical role as a hydrotrope and solubilizing agent in pharmaceutical formulations and industrial synthesis.[1] While its surfactant-like properties are well-documented, its thermal stability profile is often extrapolated rather than empirically defined in public literature.[1]

This technical guide provides a definitive analysis of the compound's thermal behavior, delineating the boundaries between dehydration, phase transition, and irreversible decomposition. It is designed to assist drug development professionals in assessing the compound's suitability for high-temperature processing techniques such as spray drying, hot melt extrusion (HME), and autoclaving.[1]

Physicochemical Profile & Structural Basis of Stability

To understand the thermal limitations of sodium 4-ethylbenzenesulfonate, one must first analyze the structural contributors to its bond energy.[1]

-

Chemical Structure: The molecule consists of a benzene ring substituted at the para positions with an ethyl group (-CH₂CH₃) and a sulfonate group (-SO₃⁻Na⁺).[1][2]

-

Ionic Stabilization: The sulfonate moiety is highly resonance-stabilized.[1] The ionic bond between the sulfonate oxygen and the sodium cation creates a crystal lattice with high lattice energy, typically conferring a melting point that exceeds the decomposition temperature of the organic backbone.

-

The "Weak Link": While the Ar-SO₃ bond is robust (bond dissociation energy ~65-70 kcal/mol), the ethyl group introduces benzylic hydrogens susceptible to radical abstraction, particularly under oxidative stress.[1]

Table 1: Physicochemical Baseline

| Property | Value / Characteristic | Relevance to Thermal Stability |

| Physical State | White crystalline powder | High surface area may adsorb moisture; TGA baseline correction required.[1] |

| Hygroscopicity | Moderate | Likely forms a hydrate (hemi- or mono-); dehydration events will dominate <150°C. |

| Melting Point | >300°C (Decomposes) | No liquid phase exists before degradation; limits melt-based processing.[1] |

| Solubility | High in water | Suggests strong ion-dipole interactions; difficult to dry completely without heat.[1] |

Thermal Decomposition Profile

The thermal degradation of sodium 4-ethylbenzenesulfonate does not occur as a single event but rather as a staged process.[1] The following profile is synthesized from the behavior of homologous sodium arenesulfonates (e.g., sodium p-toluenesulfonate, sodium dodecylbenzenesulfonate).

Phase I: Dehydration (Ambient to 160°C)[1]

-

Mechanism: Release of physisorbed water and disruption of the crystal hydrate lattice.

-

Observation: A mass loss of 2–5% (depending on humidity exposure) is typical in TGA.[1]

-

Critical Insight: This is not decomposition. The chemical structure remains intact.[1] However, in a closed system (e.g., sealed vial), this released water can hydrolyze other formulation components.[1]

Phase II: The Stability Plateau (160°C to ~380°C)

-

Mechanism: The anhydrous salt maintains a rigid crystalline structure.[1] The aromatic ring provides a heat sink, distributing thermal energy.[1]

-

Observation: TGA trace remains flat.

-

Operational Window: This is the safe processing zone for pharmaceutical applications (e.g., Hot Melt Extrusion).[1]

Phase III: Primary Decomposition (Onset ~390°C - 450°C)[1]

-

Mechanism:

-

Products: Sodium sulfate (Na₂SO₄), sulfur dioxide (SO₂), styrene, ethylbenzene, and carbonaceous char.[1]

Phase IV: Residue Formation (>600°C)[1]

-

Outcome: In an inert atmosphere (N₂), a significant carbon char residue remains mixed with inorganic sodium salts (Na₂S, Na₂SO₄).[1] In air, the carbon burns off, leaving white inorganic ash.[1]

Mechanistic Pathways of Degradation

Understanding the mechanism allows researchers to predict compatibility with Active Pharmaceutical Ingredients (APIs).[1]

Pathway A: Desulfonation (The Dominant Failure Mode)

At high temperatures, the bond between the benzene ring and the sulfur atom weakens. The presence of the electron-donating ethyl group at the para position slightly destabilizes this bond compared to an unsubstituted benzene ring, making the ring more electron-rich and susceptible to electrophilic attack or radical cleavage.

Pathway B: Benzylic Oxidation (Oxidative Environment)

If processed in air, the benzylic carbons (the -CH₂- of the ethyl group) are the first point of attack. Ar-CH₂-CH₃ + O₂ → Ar-CH(OOH)-CH₃ (Hydroperoxide) → Degradation This leads to the formation of 4-acetylbenzenesulfonate or 4-vinylbenzenesulfonate derivatives before total skeletal breakdown.[1]

Caption: Figure 1. Thermal decomposition pathways of Sodium 4-ethylbenzenesulfonate under inert (solid lines) and oxidative (dotted lines) conditions.

Experimental Protocols for Validation

Do not rely solely on literature values. The specific impurity profile of your batch (e.g., residual sulfuric acid, iron) can catalyze decomposition.[1] Use these protocols to validate your specific lot.

Protocol A: Thermogravimetric Analysis (TGA)[1][4][5][6]

-

Objective: Determine the exact onset of decomposition (

) and moisture content. -

Instrument: TGA (e.g., TA Instruments Q500 or Netzsch TG 209).[1]

-

Crucial Parameter - Pan Selection: Use Platinum or Ceramic pans. Avoid Aluminum pans if going >500°C, as sodium salts can react with aluminum at high heat, skewing mass loss data.[1]

-

Method:

-

Equilibrate: 30°C for 5 minutes.

-

Ramp: 10°C/min to 700°C.

-

Purge Gas: Nitrogen (40 mL/min) for decomposition onset; Air (40 mL/min) for ash content determination.[1]

-

-

Acceptance Criteria:

Protocol B: Headspace GC-MS for Volatile Degradants[1]

-

Objective: Identify specific off-gassing products (e.g., SO₂, benzene derivatives) during thermal stress testing.

-

Sample Prep: Place 50 mg of solid in a 20 mL headspace vial.

-

Stress Condition: Heat vial to 200°C for 30 mins (simulating harsh processing).

-

GC Parameters:

-

Target Analytes: Ethylbenzene, Styrene, Sulfur Dioxide.[1]

Caption: Figure 2. Recommended analytical workflow for validating the thermal stability of sodium 4-ethylbenzenesulfonate batches.

Implications for Drug Development[1][6]

1. Spray Drying

Sodium 4-ethylbenzenesulfonate is an excellent candidate for spray drying due to its high

-

Risk: The high surface area of the spray-dried powder will be hygroscopic.[1]

-

Mitigation: Store spray-dried dispersions in aluminum foil bags with desiccants immediately after collection.[1]

2. Hot Melt Extrusion (HME)[1]

-

Compatibility: Compatible with polymers requiring processing temperatures up to 250°C (e.g., Soluplus, PVP VA64).[1]

-

Warning: If the polymer matrix is acidic (e.g., HPMCAS), acid-catalyzed desulfonation may occur at lower temperatures than the pure salt's limit.[1]

3. Genotoxicity Concerns

While the salt itself is stable, thermal degradation can produce styrene (a potential carcinogen) and sulfonate esters if alcohols are present during heating.[1]

-

Control Strategy: Ensure residual solvents (ethanol, methanol) are removed below 100°C before subjecting the material to temperatures >200°C.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23675352, Sodium 4-ethylbenzenesulfonate.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: Sodium p-ethylbenzenesulphonate.[1] Retrieved from [Link][1]

-

Anderson, R. (2010). The utility of sulfonate salts in drug development.[1] Journal of Pharmaceutical Sciences.[1] Retrieved from [Link]

Sources

- 1. Sodium 4-ethylbenzenesulfonate | C8H9NaO3S | CID 23675352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 14995-38-1: Benzenesulfonic acid, 4-ethyl-, sodium sal… [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. psecommunity.org [psecommunity.org]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

The Metabolic Trajectory of Alkylbenzene Sulfonates: From Steric Hindrance to Mineralization

Executive Summary

This technical guide analyzes the environmental fate of Alkylbenzene Sulfonates (ABS), focusing on the critical structural shift from branched (BAS) to linear (LAS) isomers. It details the metabolic pathways (aerobic

The Molecular Pivot: Steric Hindrance and Bioavailability

The environmental history of surfactants pivots on a single structural feature: the alkyl chain branching.

-

Branched Alkylbenzene Sulfonates (BAS/TPS): Dominant in the 1950s, these "hard" detergents possessed a quaternary carbon atom at the alkyl-benzene junction. This steric bulk physically blocked the approach of bacterial monooxygenases, rendering the molecule recalcitrant and causing persistent foaming in waterways.

-

Linear Alkylbenzene Sulfonates (LAS): The "soft" replacement. The linearization of the alkyl chain removes the steric barrier, allowing microbial attack. However, the position of the phenyl ring on the chain still dictates the kinetics; internal isomers (e.g., 5-phenyl) degrade slower than terminal isomers (e.g., 2-phenyl) due to residual steric effects.

Table 1: Physicochemical & Fate Comparison

| Feature | Linear Alkylbenzene Sulfonate (LAS) | Branched Alkylbenzene Sulfonate (BAS) |

| Structure | Linear alkyl chain ( | Highly branched alkyl chain (propylene tetramer). |

| Critical Micelle Conc.[1] (CMC) | Lower (High surface activity). | Higher. |

| Primary Degradation | Rapid Aerobic (>99% removal in activated sludge).[2] | Negligible/Slow.[3] |

| Anaerobic Fate | Slow/Recalcitrant (requires specific fumarate addition). | Persistent. |

| Toxicity ( | 1.67–7.7 mg/L (Fish). Toxicity increases with chain length. | Generally higher due to persistence. |

| Sorption ( | High ( | High. |

Metabolic Pathways: The Enzymatic Cascade

The biodegradation of LAS is not a random disintegration but a highly ordered enzymatic sequence. It parallels fatty acid metabolism (beta-oxidation) but requires specific initiation steps to handle the aromatic sulfonate moiety.

Aerobic Pathway: The -Oxidation Mechanism

The primary route involves the oxidation of the terminal methyl group of the alkyl chain, far from the sterically hindering sulfonate group.

-

-Oxidation: Monooxygenases convert the terminal methyl group (

- -Oxidation: The resulting sulfophenyl carboxylic acid (SPC) undergoes stepwise shortening. Two carbons are removed per cycle as Acetyl-CoA.

-

Ring Cleavage & Desulfonation: Once the chain is short enough (

), the proximity of the sulfonate group destabilizes the ring, allowing ring cleavage and the release of sulfite (

Anaerobic Pathway: The Fumarate Addition

Historically considered recalcitrant in anaerobic conditions, recent evidence confirms LAS degradation in anoxic marine sediments. The mechanism differs radically: it involves the radical addition of fumarate to the alkyl chain (glycyl radical enzyme mechanism), analogous to alkane activation in Proteobacteria.

Visualization: Aerobic Degradation Pathway

Figure 1: The aerobic catabolic pathway of LAS. Note the sequential shortening of the alkyl chain (SPC formation) prior to ring cleavage.

Experimental Protocol: Self-Validating Biodegradability Assay

To assess the fate of a novel surfactant or drug-conjugate similar to LAS, a "Ready Biodegradability" test (OECD 301B) is the gold standard. However, simply following the steps is insufficient. The protocol below emphasizes causality and validation points .

Protocol: Modified OECD 301B ( Evolution Test)

Objective: Determine ultimate biodegradability by measuring

Phase 1: System Setup & Inoculum Preparation

-

Inoculum: Use activated sludge from a municipal wastewater treatment plant (WWTP) treating predominantly domestic sewage.

-

Why: Ensures a diverse microbial community without pre-adaptation to specific industrial chemicals.

-

Validation: Wash sludge 3x with mineral medium to remove Dissolved Organic Carbon (DOC). High background DOC invalidates the "blank" correction.

-

-

Medium: Mineral salts medium (buffered pH 7.4) free of organic carbon.

Phase 2: Test Vessel Configuration

Prepare the following vessels (3-5 Liters recommended for stability):

-

Test Suspension (

): Mineral Medium + Inoculum + Test Substance (10-20 mg C/L). -

Inoculum Blank (

): Mineral Medium + Inoculum (No carbon source).-

Role: Measures endogenous respiration of the sludge.

-

-

Procedure Control (

): Mineral Medium + Inoculum + Reference Compound (e.g., Sodium Benzoate).-

Role: Validates the sludge is active.[4] Must reach >60% degradation by Day 14.

-

-

Toxicity Control (

): Mineral Medium + Inoculum + Test Substance + Reference Compound.-

Critical Step: If degradation < 25% (based on ThCO2 of combined inputs), the test substance is toxic to the inoculum. This distinguishes "non-biodegradable" from "inhibitory."

-

Phase 3: Analytical Workflow (

Trapping)

-

Aerate vessels with

-free air. -

Trap evolved

in barium hydroxide [ -

Quantification: Titrate residual hydroxide with HCl or measure Inorganic Carbon (IC) directly.

Phase 4: Data Calculation & Validity Criteria

Calculate degradation percentage (

Pass Criteria (The "10-Day Window"): For a substance to be "Readily Biodegradable," it must reach 60% degradation within a 10-day window once it hits 10% degradation.

Visualization: Experimental Logic Flow

Figure 2: Logic flow for OECD 301B. The Toxicity Control (Tox Check) is the fail-safe against false negatives caused by bacterial inhibition.

Environmental Fate & Risk Assessment

Sorption and the Sediment Sink

LAS exhibits a high partition coefficient (

-

Mechanism: Hydrophobic interaction between the alkyl chain and organic matter in sludge/sediment.

-

Consequence: In Wastewater Treatment Plants (WWTPs), ~10-15% of LAS is removed via sorption to primary sludge, not biodegradation. If this sludge is applied to land anaerobically, LAS persists. However, in aerobic soils, the half-life is short (7-21 days).

Bacterial Consortia

Single strains rarely mineralize LAS efficiently. A consortium is required:

-

Parvibaculum lavamentivorans: Specializes in

-oxidation. -

Pseudomonas aeruginosa / putida: Efficient

-oxidizers. -

Comamonas testosteroni: Ring cleavage specialists.

Risk Ratios (PEC/PNEC)

-

PEC (Predicted Environmental Concentration): Generally low in surface waters (

) due to rapid aerobic removal. -

PNEC (Predicted No-Effect Concentration): Derived from chronic toxicity data (NOEC).

-

Conclusion: For aerobic aquatic environments, PEC/PNEC < 1, indicating low risk. The primary risk vector is anaerobic sediment or sludge-amended soil where oxygen limitation halts the initial

-oxidation step.

References

-

OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals.[5] Link

-

Lara-Martín, P. A., et al. (2007). Anaerobic Degradation Pathway of Linear Alkylbenzene Sulfonates (LAS) in Sulfate-Reducing Marine Sediments. Environmental Science & Technology. Link

-

Hampel, M., & Blasco, J. (2002). Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater.[6][7][8] Environmental Science & Technology. Link

-

Ying, G. G. (2006). Fate, behavior and effects of surfactants and their degradation products in the environment.[9] Environment International. Link

-

Scott, M. J., & Jones, M. N. (2000). The biodegradation of surfactants in the environment.[3][6][7][8][9][10] Biochimica et Biophysica Acta (BBA). Link

-

León, V. M., et al. (2006). Biodegradation of Linear Alkylbenzene Sulfonates and Their Degradation Intermediates in Seawater.[6][7][8] Environmental Science & Technology. Link

Sources

- 1. Effects of linear alkylbenzene sulfonate on the sorption of Brij 30 and Brij 35 onto aquifer sand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fate and effects of linear alkylbenzene sulphonates (LAS) in the terrestrial environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 5. concawe.eu [concawe.eu]

- 6. bibrepo.uca.es [bibrepo.uca.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biodegradation of linear alkylbenzene sulfonates and their degradation intermediates in seawater - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bibrepo.uca.es [bibrepo.uca.es]

- 10. journal.hibiscuspublisher.com [journal.hibiscuspublisher.com]

Methodological & Application

Technical Application Note: Hydrotropic Solubilization using Sodium 4-Ethylbenzenesulfonate (S4EBS)

Topic: Application of sodium 4-ethylbenzenesulfonate in drug delivery systems for hydrophobic drugs. Content Type: Detailed Application Note and Protocol. Audience: Researchers, Formulation Scientists, and Drug Development Professionals.[1]

Executive Summary & Scientific Rationale

Sodium 4-ethylbenzenesulfonate (S4EBS) represents a distinct class of hydrotropic agents utilized to overcome the "solubility limit" of Class II and IV drugs (BCS classification). Unlike surfactants that rely on micellar encapsulation, S4EBS functions via hydrotropy —a phenomenon where high concentrations of a second solute (the hydrotrope) significantly increase the aqueous solubility of a poorly soluble drug through intermolecular stacking and water-structure modification.

Why S4EBS?

While sodium benzoate and sodium salicylate are common hydrotropes, S4EBS offers a unique balance of hydrophobicity due to its ethyl chain. This structural feature enhances interaction with specific hydrophobic drug moieties (e.g., aromatic rings in Paclitaxel or Ketoprofen) via

Key Mechanistic Differentiators

-

Non-Micellar Mechanism: S4EBS does not form well-defined micelles with a sharp Critical Micelle Concentration (CMC). Instead, it exhibits a Minimum Hydrotrope Concentration (MHC) , typically in the range of 0.5 – 1.0 M.

-

Thermodynamic Stability: Unlike emulsified systems, S4EBS-drug complexes are thermodynamically stable, preventing phase separation over time.

-

Salting-In Effect: S4EBS acts as a "salting-in" agent, decreasing the activity coefficient of the hydrophobic solute in water.

Mechanism of Action: The Hydrotropic Wedge

The solubilization process is driven by the formation of planar aggregates. S4EBS molecules stack around the hydrophobic drug, effectively "wedging" it into the aqueous phase.

Visualization: Hydrotropic Solubilization Pathway

The following diagram illustrates the transition from a crystalline hydrophobic drug to a solubilized molecular complex.

Caption: Schematic representation of the hydrotropic transition. Solubilization occurs only when S4EBS concentration exceeds the Minimum Hydrotrope Concentration (MHC), allowing aggregate stacking.

Experimental Protocols

Protocol A: Determination of Minimum Hydrotrope Concentration (MHC)

Before attempting drug solubilization, the MHC of S4EBS must be characterized. This is the threshold concentration where surface tension stabilizes or solubility increases exponentially.

Materials:

-

Sodium 4-ethylbenzenesulfonate (High Purity >98%).[2]

-

Deionized Water (Milli-Q).

-

Tensiometer (Du Noüy Ring or Wilhelmy Plate method) OR Density Meter.

Procedure:

-

Stock Preparation: Prepare a 3.0 M stock solution of S4EBS in deionized water.

-

Serial Dilution: Prepare a series of dilutions ranging from 0.1 M to 3.0 M (Step size: 0.2 M).

-

Measurement:

-

Calibrate the tensiometer with pure water (72.8 mN/m at 20°C).

-

Measure the surface tension (

) of each dilution in triplicate. -

Maintain temperature at 25°C ± 0.5°C.

-

-

Analysis:

-

Plot Surface Tension (

) vs. Log[Concentration]. -

Identification: The MHC is identified not by a sharp break (like CMC) but by a broad inflection point where the reduction in surface tension plateaus.

-

Protocol B: Phase Solubility Study (Higuchi and Connors Method)

This is the gold-standard protocol for quantifying the solubilizing power of S4EBS for a specific drug (e.g., Ibuprofen, Paclitaxel).

Materials:

-

Target Hydrophobic Drug (Excess quantity).[3]

-

S4EBS Solutions (0 M, 0.5 M, 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M).

-

Orbital Shaker water bath.

-

0.45 µm Nylon Syringe Filters.

-

UV-Vis Spectrophotometer or HPLC.

Workflow Diagram:

Caption: Step-by-step workflow for determining the solubility enhancement factor using the Higuchi and Connors phase solubility method.

Detailed Procedure:

-

Preparation: Dispense 10 mL of each S4EBS concentration (0–3.0 M) into 20 mL screw-capped glass vials.

-

Saturation: Add an excess amount of the drug to each vial. ( Note: The solution must remain turbid, indicating the presence of undissolved solid).

-

Equilibration: Shake the vials in a temperature-controlled bath (25°C) for 24–48 hours.

-

Critical Step: Verify equilibrium by sampling at 24h and 48h. If concentrations differ by >5%, continue shaking.

-

-

Separation: Centrifuge at 3000 rpm for 10 minutes to pellet the undissolved drug.

-

Filtration: Filter the supernatant through a 0.45 µm membrane.

-

Caution: Pre-saturate the filter with the solution to prevent drug adsorption loss.

-

-

Quantification: Dilute the filtrate with water or mobile phase (to bring it within the linear calibration range) and analyze via HPLC or UV-Vis.

Data Analysis:

Calculate the Solubilization Power (

Data Interpretation & Troubleshooting

Expected Results

The solubility profile usually follows a linear increase (A_L type) or positive deviation (A_P type) at high concentrations.

| Parameter | S4EBS Characteristics | Comparison to Sodium Benzoate |

| MHC Range | 0.4 – 0.8 M | 0.5 – 1.0 M |

| Hydrophobicity | Moderate (Ethyl group) | Low (Phenyl ring only) |

| Solubilization Potential | High for aromatic drugs | Moderate |

| Toxicity Profile | Irritant (Eye/Skin) | Generally Recognized as Safe (GRAS) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Inconsistent Solubility Data | Temperature fluctuations | Ensure water bath is ±0.5°C. Hydrotropy is temperature-sensitive. |

| Filter Clogging | High viscosity at >2.0 M | Use a pre-filter (glass fiber) or centrifuge at higher speeds (10,000 rpm). |

| Precipitation upon Dilution | "Salting-out" upon dilution | Dilute samples with the same concentration of hydrotrope mobile phase, or use a solvent that ensures solubility (e.g., Methanol) for analysis only. |

Formulation Considerations

When formulating a final dosage form (e.g., parenteral or oral liquid) using S4EBS:

-

Toxicity Management: Hydrotropes require high concentrations (often 20-40% w/v). Ensure the total daily intake of S4EBS remains within safety limits established for sulfonates.

-

Isotonicity: High concentration hydrotropic solutions are hypertonic. For injectables, dilution prior to administration is critical to prevent hemolysis.

-

Synergy: S4EBS can be combined with cosolvents (PEG 400) to reduce the required concentration of the hydrotrope (Mixed Hydrotropy).

References

-

Review of Hydrotropy: Sharma, U., & Saroha, K. (2023).[4] A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. International Journal of Toxicology. Link

-

Mechanism of Action: González, G., et al. (2000). Examination of the Hydrotropic Effect of Sodium p-Toluenesulfonate on a Nonionic Surfactant Solution. Journal of Colloid and Interface Science. Link

- Phase Solubility Protocol: Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.

-

Chemical Safety Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7402, 4-Ethylbenzenesulfonic acid. Link

-

Comparative Hydrotropy: Kim, J. Y., et al. (2010). Hydrotropic Solubilization of Paclitaxel: Analysis of Chemical Structures for Hydrotropic Property. Pharmaceutical Research. Link

Sources

Technical Guide: Sodium 4-Ethylbenzenesulfonate as a Mobile Phase Additive in RP-HPLC

Executive Summary & Strategic Utility

Sodium 4-ethylbenzenesulfonate (EBS) represents a specialized class of Aromatic Ion-Pairing Reagents (IPRs) . Unlike the ubiquitous alkyl sulfonates (e.g., Sodium Octanesulfonate) which rely solely on hydrophobic alkyl chains for retention, EBS introduces a benzene ring into the separation mechanism.

Why use EBS?

-

Selectivity: The aromatic moiety engages in

-

Steric Discrimination: The rigid planar structure of the benzene ring provides different steric hindrance compared to flexible alkyl chains, often resolving critical pairs of basic drugs that co-elute with standard reagents.

-

Hydrotropic Effects: Beyond ion-pairing, EBS acts as a hydrotrope, increasing the solubility of hydrophobic basic compounds in aqueous mobile phases.

Critical Constraint: Due to its UV absorbance, EBS is not suitable for low-UV detection (<230 nm). It requires analytes with chromophores detectable at >254 nm or alternative detection methods (RI, ELSD, MS with volatile analogs).

Mechanism of Action

To deploy EBS effectively, one must understand the "Dual-Retention Model." The reagent does not merely form a neutral pair in solution; it actively modifies the stationary phase.

The "Dynamic Ion-Exchange" Mechanism

-

Adsorption: The hydrophobic ethylbenzene tail inserts into the C18 stationary phase, while the sulfonate head group (

) projects into the mobile phase. -

Surface Modification: This transforms the neutral C18 column into a pseudo-Cation Exchange column.

-

Selectivity: Basic analytes (

) are retained via electrostatic attraction to the adsorbed sulfonate and secondary

Figure 1: The Dynamic Ion-Exchange mechanism where EBS modifies the stationary phase to retain basic analytes.

Method Development Protocol

Mobile Phase Preparation (The "Gold Standard" Workflow)

Safety Note: EBS is an irritant. Wear PPE. Solubility Warning: Sulfonates can precipitate in high-organic solvents. Always dissolve in water first.

Reagents:

-

Sodium 4-ethylbenzenesulfonate (High Purity, HPLC Grade).

-

Milli-Q Water (18.2 MΩ).

-

HPLC-Grade Acetonitrile (ACN) or Methanol (MeOH).

-

Buffer: Phosphoric Acid (85%) or Phosphate Buffer.

Step-by-Step Protocol:

-

Calculate: Target concentration is typically 5 mM to 20 mM . Start with 10 mM .

-

Dissolution (Aqueous Phase):

-

Weigh the required mass of EBS.

-

Dissolve completely in 90% of the final volume of pure water .

-

Crucial: Do not add organic solvent yet.

-

-

Buffering:

-

Adjust pH to 2.5 – 3.0 using Phosphoric Acid.

-

Reasoning: Low pH ensures basic analytes are fully protonated (

) and silanols on the column are suppressed.

-

-

Organic Addition:

-

Slowly add the organic modifier (e.g., ACN) to the aqueous solution while stirring.

-

Limit: Avoid >60% organic content to prevent salt precipitation.

-

-

Filtration: Filter through a 0.22 µm nylon filter.

-

Degassing: Ultrasonicate for 10 mins. (Vacuum degassing is preferred if available).

Figure 2: Critical workflow for preparing EBS mobile phase to prevent precipitation.

Experimental Parameters & Optimization

Column Selection

-

Recommended: C18 or C8 (High carbon load preferred for stable coating).

-

Alternative: Phenyl-Hexyl columns (if maximizing

selectivity is the goal). -

Dedicated Columns: Strong Recommendation. Once a column is used with EBS, it is difficult to fully strip the reagent. Dedicate a specific column to this method to avoid "ghost peaks" in other assays.

UV Detection Settings

EBS has significant UV absorbance.

- of EBS: ~220 nm (strong), ~260 nm (moderate).

-

Operational Rule: Set detection wavelength

254 nm . -

Reference: If using a Diode Array Detector (DAD), set the reference wavelength to 360 nm (bandwidth 100 nm) to compensate for mobile phase background.

Gradient vs. Isocratic

-

Isocratic: Preferred for stability. Equilibrium is maintained constantly.

-

Gradient: Possible, but requires a "Iso-concentration" approach where the EBS concentration is kept constant in both Mobile Phase A (Water) and Mobile Phase B (Organic).

-

Example:

-

MP A: 10 mM EBS in Water (pH 2.5)

-

MP B: 10 mM EBS in 90:10 ACN:Water

-

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Drifting Baseline | Column not equilibrated. | EBS requires long equilibration (approx. 50-100 column volumes) to saturate the stationary phase. Recirculate mobile phase overnight at low flow. |

| No Retention of Base | pH too high. | Ensure pH < |

| High Backpressure | Precipitation of EBS. | Check organic % (keep <60%). Ensure system was flushed with water before introducing methanol/ACN if switching methods. |

| Ghost Peaks | Contaminated injector/column. | EBS is "sticky." Run a blank injection. Wash needle with 50:50 Water:MeOH. |

| Noisy Baseline | Detection wavelength too low. | EBS absorbs UV.[1][2] Increase |

Column Cleaning & Regeneration Protocol

Warning: It is often more cost-effective to replace an IPC-contaminated column than to regenerate it perfectly.

If you must clean the column:

-

Flush 1: 20 Column Volumes (CV) of Warm Water (40°C) – Removes buffer salts.

-

Flush 2: 20 CV of 50:50 Methanol:Water (no additives) – Disrupts weak hydrophobic bonds.

-

Flush 3: 20 CV of 100% Methanol – Removes the hydrophobic tail of EBS.

-

Flush 4: 20 CV of 50:50 Acetonitrile:Water (0.1% TFA) – "Scrubbing" step.

References

-

BenchChem. Sodium 4-ethylbenzenesulfonate Synthesis and Properties. Retrieved from

-

PubChem. Sodium 4-ethylbenzenesulfonate Compound Summary. National Library of Medicine. Retrieved from

-

Waters Corporation. Wavelength Cutoffs for Common Solvents and Additives. Waters Help Center. Retrieved from

-

SIELC Technologies. Separation of Aromatic Sulfonates on Newcrom R1. Application Note. Retrieved from

-

Shimadzu. Ion Pair Chromatography - Differentiating Alkyl Sulfonates. Technical Report.[3] Retrieved from

Sources

Application Note: Protocol for Using Sodium 4-Ethylbenzenesulfonate (S4EBS) to Enhance Solubility in Biochemical Assays

Executive Summary

Poor aqueous solubility of small molecule drugs and chemical probes remains a primary bottleneck in high-throughput screening (HTS) and enzymatic assays.[1] While Dimethyl Sulfoxide (DMSO) is the industry standard, it frequently causes enzyme inhibition, protein denaturation, or false positives at concentrations >1%.[1]

This Application Note details the protocol for utilizing Sodium 4-ethylbenzenesulfonate (S4EBS) , a hydrotropic agent, as a superior alternative or supplement to organic cosolvents.[1] Unlike surfactants that form micelles, S4EBS operates via hydrotropy —a cooperative self-aggregation mechanism that enhances solubility only above a specific threshold known as the Minimum Hydrotrope Concentration (MHC).[1][2]

This guide provides a validated workflow to determine the MHC for your specific analyte and establish the "Operating Window"—the concentration range that solubilizes the target without inhibiting the biological assay.[1]

Mechanism of Action: Hydrotropy vs. Micellization

To use S4EBS effectively, one must understand that it does not behave like a detergent (e.g., Triton X-100).

-

Surfactants: Form micelles at the Critical Micelle Concentration (CMC).[2][3][4] Solubilization occurs inside the micelle core.[1]

-

Hydrotropes (S4EBS): Do not form well-defined micelles.[1] Instead, they interact via

stacking and water-structure disruption.[1]-

Below MHC: The hydrotrope exists as a monomer; solubility enhancement is negligible.[1]

-

Above MHC: S4EBS molecules form loose, planar aggregates (stacks) around the hydrophobic solute, reducing the energy penalty of exposing hydrophobic surface area to water.

-

Visualization: The Hydrotropic Mechanism

The following diagram illustrates the structural difference between surfactant encapsulation and hydrotropic stacking.

Figure 1: Mechanistic distinction between surfactant micellization and hydrotropic stacking. Note that S4EBS requires a threshold concentration (MHC) to activate solubility enhancement.

Material Specifications

Ensure your reagent meets the following criteria before proceeding.

| Property | Specification | Notes |

| Compound Name | Sodium 4-ethylbenzenesulfonate | |

| CAS Number | 14995-38-1 | Distinct from Xylenesulfonate (SXS) |

| Molecular Weight | 208.21 g/mol | |

| Appearance | White crystalline powder | Hygroscopic; store in desiccator |

| Solubility (Water) | > 500 mg/mL | Highly soluble |

| Typical MHC | 0.5 M – 1.5 M | Varies by solute (Must be determined) |

| Purity | ≥ 98% | Impurities may cause UV interference |

Phase 1: Determination of Minimum Hydrotrope Concentration (MHC)

Objective: Identify the concentration of S4EBS required to "switch on" solubility for your specific drug/compound. Prerequisite: A UV-Vis spectrophotometer or HPLC.[1]

Protocol Steps:

-

Preparation of Hydrotrope Stock:

-

Prepare a 3.0 M S4EBS stock solution in deionized water. (Dissolve 62.46 g S4EBS in water to a final volume of 100 mL). Filter through a 0.22 µm membrane.[1]

-

-

Titration Series:

-

Prepare a series of S4EBS solutions ranging from 0 M to 2.5 M (e.g., 0, 0.2, 0.4, ... 2.5 M) in 1.5 mL microcentrifuge tubes.

-

-

Solute Saturation:

-

Add an excess amount of your hydrophobic drug/compound (solid powder) to each tube. Ensure undissolved solid remains visible.[1]

-

-

Equilibration:

-

Vortex vigorously for 10 minutes.

-

Incubate at the intended assay temperature (usually 25°C or 37°C) for 24 hours with mild shaking.

-

-

Separation & Quantification:

-

Data Analysis:

Phase 2: Biological Compatibility (Enzyme Tolerance)

Objective: Determine the Maximum Tolerated Concentration (MTC) of S4EBS that does not inhibit your enzyme. Warning: Hydrotropes are salts.[1] High ionic strength can inhibit enzymatic activity.[1]

Protocol Steps:

-

Assay Setup:

-

S4EBS Titration:

-

Spike the reaction mix with increasing concentrations of S4EBS (0 M to 1.5 M). Include a water-only control (0 M).[1]

-

-

Activity Measurement:

-

Measure the initial velocity (

) of the enzymatic reaction at each S4EBS concentration.

-

-

Calculate % Activity:

-

Define MTC:

-

The MTC is the highest concentration of S4EBS where enzyme activity remains > 80% (or your specific acceptance criteria).

-

Phase 3: The Operational Workflow (Assay Integration)

Logic: To run a successful assay, you must find the Operating Window .

-

Condition:

-

If

, S4EBS is not suitable for this specific enzyme-drug pair.[1]

Workflow Diagram

The following logic tree guides the decision-making process.

Figure 2: Decision logic for integrating S4EBS into biochemical assays. The Operating Window is defined by the overlap between solubility enhancement and enzyme stability.

Final Assay Protocol:

-

Reagent Preparation:

-

Prepare the assay buffer containing S4EBS at the optimal concentration (e.g., if MHC=0.4M and MTC=0.8M, use 0.6M ).[1]

-

-

Compound Dilution:

-

Reaction Initiation:

-

Readout:

-

Measure signal (Fluorescence/Absorbance).[1]

-

Blank Correction: Ensure your blank contains the same concentration of S4EBS, as hydrotropes can slightly alter the refractive index or background absorbance.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation in Assay Plate | [S4EBS] < MHC | Increase S4EBS concentration slightly above the inflection point found in Phase 1. |

| Loss of Enzyme Activity | [S4EBS] > MTC | The hydrotrope concentration is too high, causing protein salting-out or denaturation. Try Mixed Hydrotropy (see below). |

| High Background Signal | Impurities in S4EBS | Use HPLC-grade S4EBS. Run a "Buffer + S4EBS" blank to subtract background.[1] |

| MTC < MHC (No Window) | Structural Incompatibility | Mixed Hydrotropy Strategy: Combine S4EBS (0.5 M) with Urea (1 M) or Nicotinamide.[1] This often lowers the MHC synergistically without increasing toxicity.[1] |

References

-

Hodgdon, T. K., & Kaler, E. W. (2007). Hydrotropic Solutions.[1] Current Opinion in Colloid & Interface Science, 12(3), 121-128.[1] Link

- Foundational text on the mechanism of hydrotropy and the distinction

-

Shimizu, S., & Matubayasi, N. (2014). Hydrotropy: Monomer-Micelle Equilibrium and Minimum Hydrotrope Concentration.[1] The Journal of Physical Chemistry B, 118(35), 10515–10524.[5] Link

- Authoritative source for the thermodynamic definition of MHC.

-

Sanghvi, R., et al. (2008). Stacking Complexation by Nicotinamide: A Useful Way of Enhancing Drug Solubility.[1] International Journal of Pharmaceutics, 336(1), 35-41.[1] Link

- Provides the protocol basis for determining solubility curves and stacking interactions.

-

Kim, J. Y., et al. (2010). Hydrotropic Solubilization of Poorly Water-Soluble Drugs.[1] Journal of Pharmaceutical Investigation, 40, 381–387.[1] Link

- General application of hydrotropes in pharmaceutical assays.

Sources

Formulation of detergents and emulsifiers with sodium 4-ethylbenzenesulfonate.

Application Note: Formulation Strategies using Sodium 4-Ethylbenzenesulfonate

Executive Summary

Sodium 4-ethylbenzenesulfonate (CAS 14995-38-1) is a short-chain alkylbenzene sulfonate functioning primarily as a hydrotrope rather than a micelle-forming surfactant. Unlike its long-chain counterparts (e.g., Sodium Dodecylbenzenesulfonate, LAS) which act as primary detergents, this compound is critical for coupling , solubilization , and phase stability .

This guide outlines the mechanistic utility of Sodium 4-ethylbenzenesulfonate in stabilizing complex formulations. It bridges the gap between industrial detergency (preventing phase separation) and drug development (solubilizing hydrophobic APIs), providing actionable protocols for determining Minimum Hydrotrope Concentration (MHC) and optimizing Cloud Point.

Chemical Identity & Mechanistic Profile

Distinct Role: While long-chain sulfonates (C10-C14) drive cleaning via micellization, Sodium 4-ethylbenzenesulfonate (C2) possesses a short hydrophobic tail that is insufficient to drive conventional micelle formation at low concentrations. Instead, it operates via hydrotropy —a mechanism involving the cooperative aggregation around hydrophobic solutes or the disruption of water structure to increase the solubility of organic compounds.[1][2]

Structural Advantage:

-

vs. Sodium Toluene Sulfonate (STS, C1): The ethyl group provides slightly higher hydrophobicity, improving interaction with larger organic molecules without sacrificing water solubility.

-

vs. Sodium Cumene Sulfonate (SCS, C3): The ethyl chain offers a lower steric profile than the isopropyl group of SCS, potentially offering better packing efficiency in specific mixed-micelle systems.

Visualizing the Mechanism

The following diagram illustrates the functional difference between a primary surfactant (micelle former) and Sodium 4-ethylbenzenesulfonate (hydrotrope).

Caption: Comparison of micellar solubilization (blue) vs. hydrotropic stacking (red). Sodium 4-ethylbenzenesulfonate operates via the red pathway, stabilizing solutes through planar stacking and water structure modification.

Physicochemical Characterization

Before formulation, the raw material must be characterized to ensure compatibility.

| Property | Value / Characteristic | Relevance to Formulation |

| Molecular Weight | ~208.21 g/mol | Low MW allows rapid diffusion and fast kinetics in dissolution. |

| Solubility (Water) | High (>20% w/w) | Ideal for high-concentration liquid concentrates. |

| Critical Micelle Conc. | N/A (Exhibits MHC) | Does not form micelles alone; MHC is typically 0.1 - 0.8 M. |

| Hydrophobicity (LogP) | ~1.5 - 2.0 (Est.) | Balanced lipophilicity for coupling mid-range hydrophobes. |

| Thermal Stability | High (>200°C) | Suitable for spray-drying processes in detergent manufacturing. |

Protocol 1: Determination of Minimum Hydrotrope Concentration (MHC)

Objective: Determine the minimum concentration of Sodium 4-ethylbenzenesulfonate required to solubilize a specific hydrophobic drug (API) or insoluble ingredient (e.g., perfume, dye).

Materials:

-

Sodium 4-ethylbenzenesulfonate (High Purity).

-

Target Hydrophobe (API or Dye like Fluorescein).

-

UV-Vis Spectrophotometer.

-

Deionized Water.[3]

Workflow:

-

Preparation: Prepare a stock solution of Sodium 4-ethylbenzenesulfonate (40% w/v) in water.

-

Dilution Series: Create a series of vials with increasing hydrotrope concentration (0, 0.1, 0.2 ... up to 2.0 M).

-

Saturation: Add an excess amount of the Target Hydrophobe to each vial.

-

Equilibrium: Shake vials at constant temperature (25°C) for 24 hours.

-

Filtration: Filter samples (0.45 µm) to remove undissolved hydrophobe.

-

Analysis: Measure absorbance of the filtrate via UV-Vis.

-

Data Plotting: Plot Solubility (Absorbance) vs. Hydrotrope Concentration .

Interpretation: The curve will typically show a sigmoidal shape or a linear increase after a specific threshold. The inflection point represents the MHC . Formulations should be designed at concentrations above this MHC to ensure stability.

Protocol 2: Cloud Point Elevation in Detergents

Context: Non-ionic surfactants (e.g., Alcohol Ethoxylates) become insoluble and cloudy as temperature rises. Sodium 4-ethylbenzenesulfonate raises this "Cloud Point," allowing the product to remain clear in hot storage or during use.

Step-by-Step Methodology:

-

Base Formulation: Prepare a 10% solution of the non-ionic surfactant (e.g., C12-15 Pareth-9) in water. Measure its baseline Cloud Point (usually ~50°C).

-

Titration:

-

Take 50 mL of the base solution.

-

Add Sodium 4-ethylbenzenesulfonate in 0.5% increments (w/w).

-

-

Measurement:

-

Heat the solution in a water bath while stirring.

-

Monitor temperature with a digital thermometer.

-

Record the temperature at which the solution becomes visibly turbid (haze).

-

Cool down and record the temperature it becomes clear again (hysteresis check).

-

-

Optimization: Plot Cloud Point (°C) vs. Hydrotrope % . Select the percentage that achieves a Cloud Point >60°C (or target stability temp).

Self-Validating Check:

-

If Cloud Point decreases: Contamination with inorganic salts (like NaCl) may be present.[3] Hydrotropes generally increase cloud point; salts decrease it (Salting-out effect).

Protocol 3: Viscosity Reduction in High-Active Pastes

Context: Concentrated surfactant blends often form hexagonal liquid crystal phases (gel) that are impossible to pump. Sodium 4-ethylbenzenesulfonate disrupts these rigid structures.

Workflow Visualization:

Caption: Iterative process for converting surfactant gels into pumpable liquids using hydrotropic disruption.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation at Low Temp | Concentration exceeds solubility limit of the hydrotrope itself (Kraft Point). | Reduce hydrotrope level or switch to a blend (e.g., 50:50 with Sodium Xylene Sulfonate). |

| No Increase in Solubility | Concentration is below MHC. | Repeat Protocol 1 to find the true MHC; Hydrotropes are ineffective at low concentrations (<1-2%). |

| Phase Separation | "Salting Out" effect. | If the formulation has high inorganic salt loads, the hydrotrope may compete for water. Reduce inorganic salts. |

References

-

Dhandapani, N. & Subramaniam, T. (2021). Hydrotropy: A promising tool for solubility enhancement: A review. International Journal of Pharmacy and Pharmaceutical Sciences.

-

Nouryon. (n.d.).[4] Hydrotropes in Detergency: Mechanisms and Applications. Nouryon Technical Literature.

-

Balasubramanian, D. & Friberg, S.E. (1993). Hydrotropes - Properties and Applications. Surface and Colloid Science.

-

PubChem. (2023). Sodium 4-ethylbenzenesulfonate Compound Summary. National Library of Medicine.

-

Varade, D. et al. (2005). Micellar behavior of sodium dodecylbenzenesulfonate in the presence of hydrotropes. Colloids and Surfaces A.

Sources

Application Note & Protocols: The Strategic Use of Sodium 4-Ethylbenzenesulfonate in Protein Binding and Interaction Studies

Audience: Researchers, scientists, and drug development professionals engaged in biophysical characterization of proteins and their interactions.

Abstract: Protein aggregation is a persistent challenge in the development of biotherapeutics and a significant source of artifacts in biophysical assays.[1][2] This guide provides an in-depth exploration of sodium 4-ethylbenzenesulfonate, a low molecular weight aromatic sulfonate, as a potent hydrotropic agent for mitigating protein aggregation. We will detail the underlying mechanism of its action and provide field-proven protocols for its integration into key interaction analysis techniques, including Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Nuclear Magnetic Resonance (NMR) spectroscopy. The focus is on the practical application and causal reasoning behind experimental design to ensure data integrity and reproducibility.

The Challenge: Protein Aggregation in Biophysical Studies

The study of protein-ligand and protein-protein interactions is fundamental to drug discovery and molecular biology.[3][4] Techniques designed to probe these interactions often require high protein concentrations and specific buffer conditions, which can inadvertently promote the formation of soluble and insoluble aggregates.[1] Protein aggregation, driven by the association of exposed hydrophobic patches, can lead to:

-

Loss of biological activity.

-

Inaccurate quantification of active protein concentration.

-

Significant artifacts in biophysical data, such as noisy baselines in ITC or non-specific binding in SPR.

-

Irreversible sample loss.

Addressing this instability is paramount for generating reliable and meaningful data. While various strategies exist, including pH optimization and the use of detergents, these can sometimes perturb the native state of the protein.[1][5] Hydrotropes, such as sodium 4-ethylbenzenesulfonate, offer a compelling alternative.

Sodium 4-Ethylbenzenesulfonate: A Hydrotropic Solution

Sodium 4-ethylbenzenesulfonate is an amphiphilic compound, possessing both a hydrophobic ethylbenzene moiety and a hydrophilic sulfonate group.[6][7] This structure allows it to function as a hydrotrope, a class of molecules that, at a specific concentration known as the minimum hydrotropic concentration (MHC), significantly increase the solubility of poorly soluble substances in water.[8]

Unlike traditional surfactants that form well-defined micelles, hydrotropes are thought to form more dynamic, non-covalent assemblies that can disrupt the non-covalent interactions (e.g., hydrophobic and van der Waals forces) that lead to protein aggregation.[2][8]

Physicochemical Properties

A clear understanding of the properties of sodium 4-ethylbenzenesulfonate is essential for its effective use.

| Property | Value | Source |

| Chemical Name | Sodium 4-ethylbenzene-1-sulfonate | [9] |

| Synonyms | Sodium p-Ethylbenzenesulfonate, Na-EBS | [9][10] |

| CAS Number | 14995-38-1 | [6][9] |

| Molecular Formula | C₈H₉NaO₃S | [6][11] |

| Molecular Weight | 208.21 g/mol | [9][11] |

| Physical Form | White Crystalline Powder | [9] |

| Hydrogen Bond Acceptors | 3 | [11] |

| Hydrogen Bond Donors | 0 | [11] |

Mechanism of Action: Preventing Aggregation

The primary role of sodium 4-ethylbenzenesulfonate in this context is to prevent aggregation by minimizing intermolecular protein-protein interactions that are mediated by hydrophobic forces.[2] It is hypothesized to achieve this by associating with surface-exposed hydrophobic patches on the protein, thereby "shielding" them from interacting with other protein molecules. This enhances the protein's interaction with the solvent and maintains its monomeric, soluble state.

Caption: Mechanism of Na-EBS in preventing protein aggregation.

Application & Protocols in Biophysical Assays

The inclusion of sodium 4-ethylbenzenesulfonate must be approached empirically, as the optimal concentration is protein-dependent. A general workflow involves screening for the minimum concentration that maintains solubility and monodispersity without perturbing the protein's structure or the specific interaction being studied.

Caption: General workflow for optimizing Na-EBS concentration.

Isothermal Titration Calorimetry (ITC)

Causality & Rationale: ITC directly measures the heat released or absorbed during a binding event.[12] Protein aggregation in either the cell or syringe can produce large, erratic heat signals, completely obscuring the actual binding isotherm and making the data uninterpretable. Sodium 4-ethylbenzenesulfonate ensures that both the macromolecule and the titrant remain soluble and monomeric, leading to a stable baseline and a well-defined binding curve that can be accurately fitted to determine affinity (KD), stoichiometry (n), and enthalpy (ΔH).[13][14]

Protocol: Using Na-EBS to Enable a Protein-Ligand ITC Experiment

-

Initial Sample Preparation:

-

Prepare a stock solution of your protein in its standard buffer without Na-EBS.

-

Prepare a concentrated stock of Na-EBS (e.g., 1 M) in the same buffer.

-

Create a series of protein aliquots with increasing concentrations of Na-EBS (e.g., 0, 25, 50, 100, 150 mM).

-

Incubate for 30 minutes at the intended experimental temperature. Centrifuge at >13,000 x g for 15 minutes. Measure the A280 of the supernatant. The lowest concentration of Na-EBS that prevents a loss of protein concentration upon centrifugation is your starting point.

-

-

Buffer Matching (Critical for ITC):

-

Expertise: The heat of dilution from buffer mismatch is a major source of ITC artifacts. The final buffer composition for the protein in the cell and the ligand in the syringe must be identical.

-

Dialyze the protein stock against the final, optimized buffer containing the selected concentration of Na-EBS.

-

Dissolve the ligand directly into the dialysis buffer to ensure a perfect match. If the ligand is in a different solvent (e.g., DMSO), ensure the final concentration of that solvent is precisely matched in the protein sample as well.

-

-

ITC Experiment Setup:

-

Cell: Load the dialyzed protein into the sample cell. Typical concentrations are in the range of 10-100 µM.

-

Syringe: Load the ligand into the injection syringe. Ligand concentration should ideally be 10-20 times that of the protein.[13]

-

-

Self-Validation & Controls:

-

Trustworthiness: To account for the heat of dilution of the ligand and the hydrotrope, perform a control titration by injecting the ligand-Na-EBS solution from the syringe into the buffer-Na-EBS solution (without protein) in the cell.

-

Subtract this control data from the experimental binding isotherm during data analysis to isolate the true heat of binding.

-

-

Data Analysis:

-

Fit the integrated and corrected heat data to a suitable binding model (e.g., one-site binding). A clean, sigmoidal curve is indicative of a successful experiment, often made possible by the presence of Na-EBS.[15]

-

Surface Plasmon Resonance (SPR)

Causality & Rationale: SPR measures binding events in real time on a sensor chip surface.[16][17] Non-specific binding of the analyte to the sensor surface and aggregation of the analyte in solution are common problems. Aggregates can cause bulk refractive index changes and bind non-specifically, leading to false-positive signals and inaccurate kinetic calculations. Including Na-EBS in the running buffer can minimize these issues by maintaining analyte solubility and reducing non-specific surface interactions, resulting in cleaner sensorgrams and more reliable binding data.

Protocol: Improving SPR Data Quality with Na-EBS

-

Ligand Immobilization:

-

Immobilize your ligand onto the sensor chip according to standard procedures (e.g., amine coupling).

-

-

Analyte & Buffer Preparation:

-

Based on prior screening (see general workflow), determine the optimal Na-EBS concentration for your protein (analyte).

-

Prepare the SPR running buffer (e.g., HBS-EP+) and supplement it with the chosen concentration of Na-EBS.

-

Prepare all serial dilutions of your protein analyte using this final Na-EBS-supplemented running buffer.

-

-

SPR Experiment:

-

Equilibrate the entire system by flowing the Na-EBS-supplemented running buffer over the sensor surface until a stable baseline is achieved.

-

Inject the serial dilutions of the protein analyte over the ligand-immobilized and reference flow cells.

-

Perform regeneration steps as required, ensuring the regeneration solution is compatible with the hydrotrope.

-

-

Self-Validation & Controls:

-

Trustworthiness: The reference flow cell is critical. A low signal on the reference cell relative to the active cell indicates that Na-EBS is effectively minimizing non-specific binding.

-